Enantiopurity vs. Racemic Mixture: A Critical Procurement Metric
The (2R)-enantiomer is available with a specified purity of ≥95% or ≥98% , whereas the racemic mixture (CAS 933786-62-0) is offered as a less-defined, achiral product [1]. The choice of a single, high-purity enantiomer eliminates the need for subsequent chiral resolution steps, which are often costly and low-yielding. In contrast, substitution with the racemate would necessitate an additional and often inefficient chiral separation step prior to use in stereosensitive applications [2].
| Evidence Dimension | Enantiomeric Purity and Utility |
|---|---|
| Target Compound Data | Enantiomeric purity ≥95% (AKSci) or ≥98% (MolCore) |
| Comparator Or Baseline | Racemic mixture (CAS 933786-62-0), undefined enantiomeric ratio |
| Quantified Difference | At least 95% (2R) enantiomer vs. 50% (2R) in racemate; eliminates a chiral resolution step. |
| Conditions | Vendor-specified purity; applicable to downstream asymmetric synthesis and biological assays. |
Why This Matters
Procuring the specified (2R)-enantiomer ensures immediate utility in stereoselective synthesis, saving significant time and resources compared to the racemate.
- [1] Chemsrc. 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol. CAS 933786-62-0. https://m.chemsrc.com/en/cas/933786-62-0_1396549.html View Source
- [2] Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. PMC, 2024. https://pmc.ncbi.nlm.nih.gov/articles/PMC10879999/ View Source
